
6-amino-4-methyl-2-Pyridinebutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-amino-4-methyl-2-Pyridinebutanamine is a compound that belongs to the class of heterocyclic amines It is characterized by a pyridine ring substituted with an amino group at the 2-position, a 4-methyl group, and a 4-aminobutyl chain at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-2-Pyridinebutanamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-amino-4-methylpyridine with 4-bromobutylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.
類似化合物との比較
6-amino-4-methyl-2-Pyridinebutanamine can be compared with other similar compounds such as:
Spermine: A biogenic polyamine with multiple amino groups, involved in cellular growth and differentiation.
Spermidine: Another polyamine with similar biological functions as spermine.
Putrescine: A precursor to spermidine and spermine, involved in cellular metabolism.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other polyamines.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
6-(4-aminobutyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13) |
InChIキー |
GBHPDWYFGJHBHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)N)CCCCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
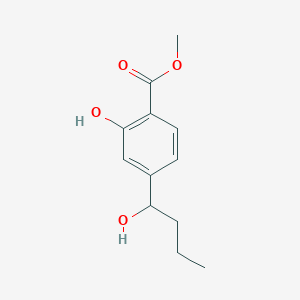
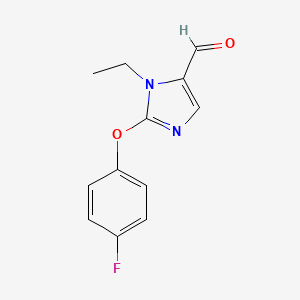
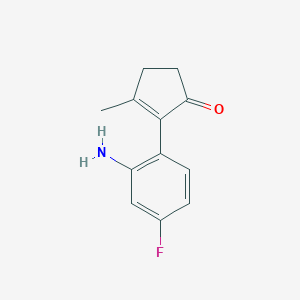
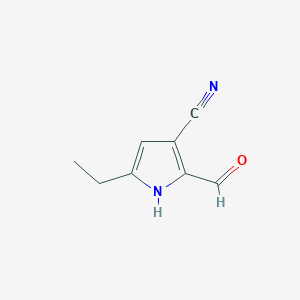
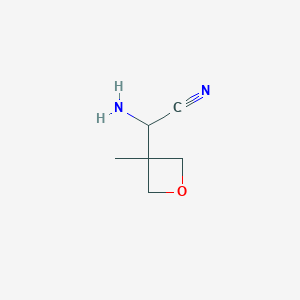
![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B8325682.png)
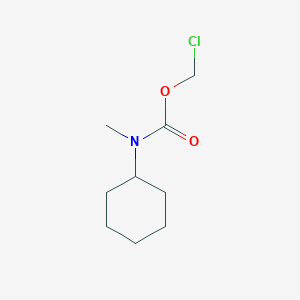
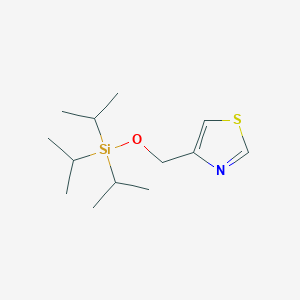
![1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine](/img/structure/B8325705.png)
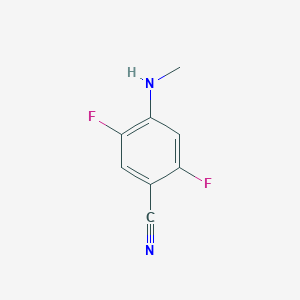

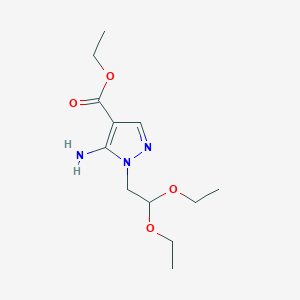
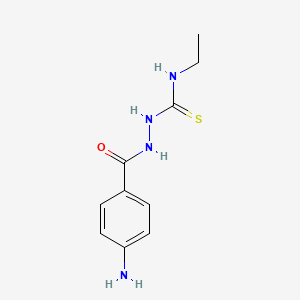
![2-Azaspiro[4.5]decan-8-one](/img/structure/B8325744.png)
